BMS-986260

説明

特性

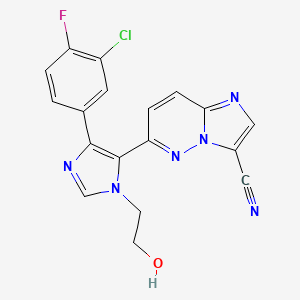

IUPAC Name |

6-[5-(3-chloro-4-fluorophenyl)-3-(2-hydroxyethyl)imidazol-4-yl]imidazo[1,2-b]pyridazine-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12ClFN6O/c19-13-7-11(1-2-14(13)20)17-18(25(5-6-27)10-23-17)15-3-4-16-22-9-12(8-21)26(16)24-15/h1-4,7,9-10,27H,5-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZZBCNXVZFAIQX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=C(N(C=N2)CCO)C3=NN4C(=NC=C4C#N)C=C3)Cl)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12ClFN6O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2001559-19-7 |

Source

|

| Record name | BMS-986260 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2001559197 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BMS-986260 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3ERE9QW3XH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

BMS-986260: A Technical Overview of TGF-β Receptor 1 Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-986260 is a potent, selective, and orally bioavailable small molecule inhibitor of the transforming growth factor-beta (TGF-β) receptor 1 (TGFβR1), also known as activin receptor-like kinase 5 (ALK5).[1][2] Developed as an immuno-oncology agent, this compound targets a critical signaling pathway implicated in tumor progression, fibrosis, and immune suppression.[3][4] This technical guide provides an in-depth overview of the this compound mechanism of action, its effects on the TGF-β signaling pathway, and a summary of its preclinical evaluation. While showing promising anti-tumor efficacy, the clinical development of this compound was ultimately discontinued due to mechanism-based cardiovascular toxicity.[5][6]

The TGF-β Signaling Pathway

The transforming growth factor-beta (TGF-β) signaling pathway is a crucial regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and extracellular matrix (ECM) production.[7][8] Dysregulation of this pathway is a hallmark of various pathologies, including cancer and fibrotic diseases.[3][4] In the context of cancer, TGF-β can have a dual role, acting as a tumor suppressor in the early stages and a tumor promoter in advanced disease by fostering an immunosuppressive tumor microenvironment and promoting metastasis.[3][4]

The canonical TGF-β signaling cascade is initiated by the binding of a TGF-β ligand to the TGF-β type II receptor (TGFβR2), a constitutively active serine/threonine kinase. This binding event recruits and activates the TGF-β type I receptor (TGFβR1), which in turn phosphorylates the receptor-regulated SMADs (R-SMADs), SMAD2 and SMAD3. The phosphorylated R-SMADs then form a complex with the common mediator SMAD (co-SMAD), SMAD4. This entire complex translocates to the nucleus, where it regulates the transcription of target genes.[9][10]

This compound exerts its therapeutic effect by selectively inhibiting the kinase activity of TGFβR1, thereby blocking the phosphorylation of SMAD2 and SMAD3 and preventing the downstream signaling cascade.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from preclinical studies.

Table 1: In Vitro Potency and Selectivity of this compound

| Parameter | Species/Cell Line | Value | Reference |

| TGFβR1 Inhibition (IC50) | 1.6 nM | [2][11][12] | |

| TGFβR1 Inhibition (Kiapp) | Human | 0.8 nM | [1][2] |

| Mouse | 1.4 nM | [1][2] | |

| TGFβR2 Inhibition | >15,000 nM | [13] | |

| pSMAD2/3 Nuclear Translocation Inhibition (IC50) | Mink Lung Epithelial (Mv1Lu) Cells | 350 nM | [1][2] |

| Normal Human Lung Fibroblasts (NHLF) | 190 nM | [1][2] | |

| Regulatory T Cell (Treg) Differentiation Inhibition (IC50) | 230 nM | [1][2] |

Table 2: Preclinical Pharmacokinetics of this compound [1]

| Species | Clearance (mL/min/kg) | Volume of Distribution (L/kg) | Half-life (h) | Oral Bioavailability (%) |

| Mouse | Low to Moderate | 1.1 - 4.5 | 9.1 | 100 |

| Rat | Low to Moderate | 1.1 - 4.5 | - | 100 |

| Dog | Low to Moderate | 1.1 - 4.5 | 5 | 93 |

| Human (predicted) | 4 | - | - | - |

Signaling and Experimental Workflow Diagrams

TGF-β Signaling Pathway and this compound Inhibition

Caption: Canonical TGF-β signaling pathway and the inhibitory mechanism of this compound on TGFβR1.

General Experimental Workflow for In Vitro Efficacy Testing

Caption: A generalized workflow for assessing the in vitro efficacy of this compound.

Experimental Protocols

The following sections provide an overview of the key experimental methodologies used in the preclinical evaluation of this compound, based on published literature.[1] Specific concentrations, incubation times, and reagents may require optimization.

TGFβR1 Kinase Assay

Objective: To determine the direct inhibitory activity of this compound on the enzymatic activity of TGFβR1.

General Procedure:

-

A recombinant human or mouse TGFβR1 kinase domain is used.

-

The kinase reaction is typically performed in a buffer containing ATP and a suitable substrate (e.g., a synthetic peptide).

-

This compound is serially diluted and pre-incubated with the kinase.

-

The kinase reaction is initiated by the addition of the ATP/substrate mixture.

-

After a defined incubation period, the reaction is stopped, and the amount of product formed (phosphorylated substrate) is quantified. This can be done using various methods, such as radiometric assays (33P-ATP) or luminescence-based assays that measure ADP production.

-

The IC50 value, representing the concentration of this compound required to inhibit 50% of the kinase activity, is calculated from the dose-response curve.

pSMAD2/3 Nuclear Translocation Assay

Objective: To assess the functional inhibition of the TGF-β signaling pathway in a cellular context by measuring the nuclear translocation of phosphorylated SMAD2/3.

General Procedure:

-

Cells responsive to TGF-β, such as mink lung epithelial (Mv1Lu) cells or normal human lung fibroblasts (NHLF), are cultured in multi-well plates.[1]

-

Cells are serum-starved to reduce basal signaling.

-

Cells are pre-treated with a range of concentrations of this compound.

-

TGF-β ligand is added to stimulate the signaling pathway.

-

After a specific incubation time (e.g., 1-2 hours), the cells are fixed and permeabilized.

-

Immunofluorescence staining is performed using a primary antibody specific for phosphorylated SMAD2/3, followed by a fluorescently labeled secondary antibody. Nuclear DNA is counterstained with a dye like DAPI or Hoechst.

-

Cells are imaged using a high-content imaging system or a fluorescence microscope.

-

Image analysis software is used to quantify the nuclear fluorescence intensity of pSMAD2/3.

-

The IC50 value for the inhibition of nuclear translocation is determined.

Regulatory T Cell (Treg) Differentiation Assay

Objective: To evaluate the effect of this compound on the TGF-β-mediated differentiation of naive T cells into regulatory T cells.

General Procedure:

-

Naive CD4+ T cells are isolated from peripheral blood or spleen.

-

The T cells are cultured in the presence of T-cell receptor (TCR) stimuli (e.g., anti-CD3 and anti-CD28 antibodies) and TGF-β to induce differentiation into Tregs.

-

Different concentrations of this compound are added to the culture medium.

-

After several days of culture, the cells are harvested.

-

The percentage of Tregs is determined by flow cytometry, staining for the key Treg transcription factor, FoxP3, along with other markers like CD4 and CD25.[1]

-

The IC50 value for the inhibition of Treg differentiation is calculated.

In Vivo Efficacy

In preclinical studies, this compound demonstrated significant anti-tumor efficacy when used in combination with an anti-PD-1 antibody in a syngeneic mouse model of colorectal cancer (MC38).[1] While this compound monotherapy did not show significant tumor growth inhibition, the combination therapy resulted in a high rate of complete tumor responses.[1] This efficacy was correlated with the inhibition of pSMAD2/3 and an increase in the infiltration of CD8+ T-cells into the tumor microenvironment.[1]

Cardiovascular Toxicity and Discontinuation

A known class-based toxicity of TGFβR1 inhibitors is the development of cardiovascular issues, including valvulopathy and aortic pathologies, in preclinical species.[1] Daily dosing of this compound in rats and dogs led to such cardiovascular findings.[1] To mitigate these toxicities, an intermittent dosing schedule (3 days on, 4 days off) was explored. This regimen was found to reduce the cardiovascular toxicities in dogs and provided similar anti-tumor efficacy as daily dosing in mice.[1][14] However, the intermittent dosing did not prevent valvulopathy in rats, which ultimately led to the termination of the clinical development of this compound.[5]

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of TGFβR1 that demonstrated promising preclinical anti-tumor activity, particularly in combination with immune checkpoint inhibitors. Its mechanism of action through the inhibition of the canonical TGF-β/SMAD signaling pathway is well-established. However, the on-target cardiovascular toxicity observed in preclinical models highlights a significant challenge for the therapeutic application of systemic TGFβR1 inhibitors. The data and methodologies presented in this guide provide a comprehensive resource for researchers in the fields of oncology, immunology, and drug development who are interested in the TGF-β signaling pathway and the development of targeted therapies.

References

- 1. Targeting the Transforming Growth Factor-β Signaling Pathway in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. How should I prepare my samples to detect phospho-Smad2/3? | Cell Signaling Technology [cellsignal.com]

- 3. Discovery of this compound, a Potent, Selective, and Orally Bioavailable TGFβR1 Inhibitor as an Immuno-oncology Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of this compound, a Potent, Selective, and Orally Bioavailable TGFβR1 Inhibitor as an Immuno-oncology Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. drughunter.com [drughunter.com]

- 8. researchgate.net [researchgate.net]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. Transforming growth factor–β1 in regulatory T cell biology - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bpsbioscience.com [bpsbioscience.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. longdom.org [longdom.org]

- 14. promega.com [promega.com]

The Discovery and Synthesis of BMS-986260: A Selective TGFβR1 Inhibitor for Immuno-Oncology

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

BMS-986260 is a potent, selective, and orally bioavailable small molecule inhibitor of the transforming growth factor-beta receptor 1 (TGFβR1) kinase.[1][2] Developed as an immuno-oncology agent, it has demonstrated significant anti-tumor activity in preclinical models, particularly in combination with anti-PD-1 antibodies.[1] This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and key preclinical data for this compound. Detailed experimental protocols and structured data tables are presented to facilitate further research and development in the field of TGFβ pathway inhibition.

Introduction

The transforming growth factor-beta (TGFβ) signaling pathway plays a crucial role in a multitude of cellular processes, including proliferation, differentiation, and apoptosis.[3] In the context of cancer, TGFβ is often overexpressed in the tumor microenvironment, where it contributes to immunosuppression and promotes tumor progression.[1] This has made the TGFβ pathway an attractive target for therapeutic intervention, particularly in the burgeoning field of immuno-oncology.[3] this compound emerged from a focused drug discovery effort to identify potent and selective inhibitors of TGFβR1, the primary kinase responsible for transducing the TGFβ signal.[1]

Discovery and Structure-Activity Relationship (SAR)

The discovery of this compound began with the identification of novel imidazole-based TGFβR1 inhibitors.[1] Through a series of structure-activity relationship (SAR) studies, researchers optimized the initial leads for potency, selectivity, and pharmacokinetic properties.[1] A key breakthrough was the replacement of an imidazo-pyridine core with an imidazo-pyridazine scaffold, which significantly improved metabolic stability and oral exposure.[1] Further modifications, including the introduction of a chloro group on the phenyl ring, led to the final candidate, this compound, which exhibited a well-balanced profile of potency, selectivity, and drug-like properties.[1]

Synthesis of this compound

A scalable and robust synthesis for this compound has been developed to support preclinical and potential clinical studies.[4] The synthesis involves the construction of two key fragments: an aldehyde intermediate and a tosylmethyl isocyanide (TosMIC) reagent.[4] These fragments are then coupled using the Van Leusen three-component reaction to form the central imidazole ring of this compound.[1][5]

Synthesis Workflow

Caption: Synthetic route to this compound.

Mechanism of Action

This compound is a highly potent and selective inhibitor of the TGFβR1 kinase.[6] The TGFβ signaling pathway is initiated by the binding of TGFβ ligand to the TGFβ receptor type II (TGFβR2), which then recruits and phosphorylates TGFβR1. Activated TGFβR1, in turn, phosphorylates the downstream signaling molecules SMAD2 and SMAD3.[7] These phosphorylated SMADs (pSMADs) then form a complex with SMAD4 and translocate to the nucleus to regulate the transcription of target genes.

This compound exerts its inhibitory effect by binding to the ATP-binding site of the TGFβR1 kinase domain, thereby preventing the phosphorylation of SMAD2 and SMAD3.[1] This blockade of the TGFβ signaling cascade leads to the inhibition of its immunosuppressive effects within the tumor microenvironment.

TGFβ Signaling Pathway and Inhibition by this compound

Caption: Inhibition of the TGFβ signaling pathway by this compound.

Quantitative Data

The following tables summarize the key quantitative data for this compound.

Table 1: In Vitro Potency and Selectivity

| Assay | Species | IC50 / Kiapp | Reference |

| TGFβR1 Kinase Assay | Human | Kiapp = 0.8 nM | [1] |

| TGFβR1 Kinase Assay | Mouse | Kiapp = 1.4 nM | [1][6] |

| TGFβR1 Kinase Assay | - | IC50 = 1.6 nM | [6][8] |

| TGFβR2 Kinase Assay | - | IC50 > 15 µM | [7] |

| pSMAD2/3 Nuclear Translocation (MINK cells) | Mink | IC50 = 350 nM | [1][6] |

| pSMAD2/3 Nuclear Translocation (NHLF cells) | Human | IC50 = 190 nM | [1][6] |

| Treg Downregulation (FOXP3) | - | IC50 = 230 nM | [6] |

Table 2: Pharmacokinetic Properties

| Species | Parameter | Value | Reference |

| Human (predicted) | Clearance | 4.25 mL/min/kg | [3][9] |

Experimental Protocols

TGFβR1 Kinase Assay

The biochemical potency of this compound against human and mouse TGFβR1 was determined using a standard kinase assay format. The assay measures the ability of the compound to inhibit the phosphorylation of a substrate by the TGFβR1 kinase. Briefly, recombinant TGFβR1 kinase is incubated with a peptide substrate and ATP in the presence of varying concentrations of this compound. The amount of phosphorylated substrate is then quantified, typically using a fluorescence-based method. The IC50 value, representing the concentration of inhibitor required to reduce kinase activity by 50%, is then calculated.

pSMAD2/3 Nuclear Translocation Assay

The cellular activity of this compound was assessed by measuring its ability to inhibit the TGFβ-induced nuclear translocation of phosphorylated SMAD2/3.[1] Cell lines such as mink lung epithelial cells (MINK) or normal human lung fibroblasts (NHLF) are pre-incubated with various concentrations of this compound before being stimulated with TGFβ.[1][6] Following stimulation, the cells are fixed and stained for pSMAD2/3. The nuclear translocation of pSMAD2/3 is then quantified using high-content imaging. The IC50 value is determined as the concentration of this compound that inhibits 50% of the TGFβ-induced nuclear translocation.

In Vivo Efficacy Studies

The in vivo anti-tumor efficacy of this compound was evaluated in syngeneic mouse tumor models, such as the MC38 colon adenocarcinoma model.[1][9] Tumor-bearing mice are treated with this compound alone or in combination with an anti-PD-1 antibody.[1] Tumor growth is monitored over time, and the efficacy of the treatment is assessed by comparing the tumor volumes in the treated groups to the vehicle control group. Dosing schedules, including intermittent dosing (e.g., 3 days on, 4 days off), have been explored to mitigate potential cardiovascular toxicities associated with continuous TGFβR1 inhibition.[1][2]

Conclusion

This compound is a potent and selective TGFβR1 inhibitor with a promising preclinical profile as an immuno-oncology agent. Its discovery and development highlight the potential of targeting the TGFβ pathway to overcome immunosuppression in the tumor microenvironment and enhance the efficacy of checkpoint inhibitors. The detailed synthetic route and experimental data provided in this guide serve as a valuable resource for researchers and drug developers working to advance the field of cancer immunotherapy. While mechanism-based cardiovascular findings in rats ultimately led to the termination of this compound's development, the learnings from this program are invaluable for the continued exploration of TGFβR1 inhibitors.[9]

References

- 1. Discovery of this compound, a Potent, Selective, and Orally Bioavailable TGFβR1 Inhibitor as an Immuno-oncology Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of this compound, a Potent, Selective, and Orally Bioavailable TGFβR1 Inhibitor as an Immuno-oncology Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 2024.sci-hub.se [2024.sci-hub.se]

- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. caymanchem.com [caymanchem.com]

- 8. axonmedchem.com [axonmedchem.com]

- 9. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

BMS-986260: A Deep Dive into the Inhibition of SMAD2/3 Phosphorylation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of BMS-986260, a potent and selective inhibitor of the Transforming Growth Factor-beta (TGF-β) receptor 1 (TGFβR1). The document will explore its mechanism of action, with a specific focus on the inhibition of SMAD2/3 phosphorylation, and present relevant quantitative data, experimental protocols, and signaling pathway visualizations. Although the clinical development of this compound was terminated due to cardiovascular toxicity, the compound remains a valuable tool for preclinical research into TGF-β signaling.[1][2][3]

Core Mechanism of Action: Targeting the TGF-β Signaling Pathway

This compound is an orally bioavailable small molecule that selectively inhibits the kinase activity of TGFβR1, also known as activin receptor-like kinase 5 (ALK5).[4][5][6][7][8] In the canonical TGF-β signaling pathway, the binding of a TGF-β ligand to the TGF-β receptor 2 (TGFβR2) induces the recruitment and phosphorylation of TGFβR1. Activated TGFβR1 then phosphorylates the receptor-regulated SMADs (R-SMADs), specifically SMAD2 and SMAD3, at their C-terminal serine residues.[4][9] This phosphorylation event is a critical step in the signal transduction cascade.

Phosphorylated SMAD2 and SMAD3 form a complex with the common mediator SMAD (co-SMAD), SMAD4. This heterotrimeric complex then translocates into the nucleus, where it acts as a transcription factor, regulating the expression of target genes involved in a wide array of cellular processes, including immune responses, cell growth, and differentiation.[4][9]

This compound exerts its inhibitory effect by binding to the ATP-binding site of the TGFβR1 kinase domain, preventing the phosphorylation of SMAD2 and SMAD3.[4][9] This action effectively blocks the downstream signaling cascade. The crystal structure of this compound in complex with the TGF-βRI kinase domain has been resolved, revealing key interactions that contribute to its potent and selective inhibition.[9]

Quantitative Data Summary

The following tables summarize the in vitro and cellular potency of this compound in inhibiting TGFβR1 and SMAD2/3 phosphorylation.

Table 1: In Vitro Potency of this compound

| Parameter | Species | Value | Reference |

| IC50 (TGFβR1) | - | 1.6 nM | [5][8][10][11] |

| Kiapp (TGFβR1) | Human | 0.8 nM | [4][5][10] |

| Kiapp (TGFβR1) | Mouse | 1.4 nM | [4][5][10] |

Table 2: Cellular Inhibition of SMAD2/3 Phosphorylation and Downstream Effects by this compound

| Assay | Cell Line/System | IC50 | Reference |

| TGFβ-mediated pSMAD2/3 nuclear translocation | MINK (Mv 1 Lu) mink lung epithelial cells | 350 nM | [4][5][6][10] |

| TGFβ-mediated pSMAD2/3 nuclear translocation | NHLF (Normal Human Lung Fibroblasts) | 190 nM | [4][5][10] |

| TGFβ-induced FOXP3 expression and CD25 repression (Treg induction) | - | 230 nM | [4][5][10] |

This compound has demonstrated high selectivity for TGFβR1 over TGFβR2 and a panel of over 200 other kinases.[4][5][10]

Key Signaling Pathway

The following diagram illustrates the canonical TGF-β signaling pathway and the point of inhibition by this compound.

References

- 1. Pharmacodynamics-based approach for efficacious human dose projection of this compound, a small molecule transforming growth factor beta receptor 1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 4. Discovery of this compound, a Potent, Selective, and Orally Bioavailable TGFβR1 Inhibitor as an Immuno-oncology Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. caymanchem.com [caymanchem.com]

- 7. Discovery of this compound, a Potent, Selective, and Orally Bioavailable TGFβR1 Inhibitor as an Immuno-oncology Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medkoo.com [medkoo.com]

- 9. Structural insights and clinical advances in small-molecule inhibitors targeting TGF-β receptor I - PMC [pmc.ncbi.nlm.nih.gov]

- 10. file.glpbio.com [file.glpbio.com]

- 11. axonmedchem.com [axonmedchem.com]

Investigating the Pharmacokinetics of BMS-986260: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-986260 is a potent and selective, orally bioavailable small molecule inhibitor of the transforming growth factor-beta receptor 1 (TGF-βR1) kinase.[1][2][3] Developed as a potential immuno-oncology agent, its mechanism of action involves the inhibition of the TGF-β signaling pathway, which plays a critical role in tumor immune evasion.[1][2] Despite promising preclinical efficacy, the development of this compound was terminated due to mechanism-based cardiovascular toxicity observed in rats. This guide provides an in-depth overview of the preclinical pharmacokinetics of this compound, detailing its absorption, distribution, metabolism, and excretion (ADME) properties, the experimental protocols used for its evaluation, and its targeted signaling pathway. It is important to note that due to its discontinuation in the preclinical phase, no clinical pharmacokinetic data in humans is available.

Core Data Presentation

The preclinical pharmacokinetic parameters of this compound were evaluated in multiple species. The following tables summarize the key in vitro and in vivo findings.

In Vitro ADME Profile of this compound

| Parameter | Mouse | Rat | Dog | Human |

| Liver Microsomal Stability (T1/2, min) | >120 | >120 | 92 | >120 |

| Plasma Protein Binding (% Free Fraction) | 12 | 10 | 13 | 10 |

| Caco-2 Permeability (Papp, nm/s) | - | - | - | 272 |

| Caco-2 Efflux Ratio | - | - | - | 2.5 |

| CYP450 Inhibition (IC50, µM) | - | - | - | >20 (for 1A2, 2C8, 2C9, 2C19, 2D6, 3A4) |

Data sourced from Velaparthi et al., 2020.[1]

In Vivo Pharmacokinetic Parameters of this compound

| Parameter | Mouse | Rat | Dog |

| Dose (mg/kg) | 5 (PO) | 2 (PO) | 2 (PO) |

| Cmax (µM) | 4.3 | 2.1 | 1.8 |

| Tmax (h) | 2 | 1 | 2 |

| AUC0-24h (µM·h) | 35 | 11 | 14 |

| Clearance (mL/min/kg) | 2.4 | 3.0 | 2.3 |

| Volume of Distribution (Vdss, L/kg) | 1.1 | 1.4 | 4.5 |

| Half-life (T1/2, h) | 9.1 | 7.9 | 5.0 |

| Oral Bioavailability (F, %) | 100 | 100 | 93 |

Data sourced from Velaparthi et al., 2020.[1]

Experimental Protocols

The following sections detail the methodologies employed in the key pharmacokinetic experiments for this compound.

In Vivo Pharmacokinetic Studies

Objective: To determine the pharmacokinetic profile of this compound in preclinical species following oral administration.

Methodology:

-

Animal Models: Male Balb/c mice, Sprague-Dawley rats, and Beagle dogs were used for these studies.[1]

-

Dosing: A single oral dose of this compound was administered to each animal. The vehicle used for administration varied by species.[1]

-

Blood Sampling: Serial blood samples were collected at predetermined time points post-dosing.

-

Sample Processing: Plasma was separated from the blood samples by centrifugation.

-

Bioanalysis: The concentration of this compound in the plasma samples was quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Pharmacokinetic Analysis: The plasma concentration-time data were analyzed using non-compartmental methods to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, clearance, volume of distribution, and half-life.

Liver Microsomal Stability Assay

Objective: To assess the metabolic stability of this compound in liver microsomes from different species.

Methodology:

-

Test System: Liver microsomes from mice, rats, dogs, and humans were used.

-

Incubation: this compound was incubated with the liver microsomes in the presence of NADPH (a cofactor for many metabolic enzymes) at 37°C.

-

Time Points: Aliquots were taken at various time points (e.g., 0, 15, 30, 60, 120 minutes).

-

Reaction Termination: The metabolic reaction in the aliquots was stopped by the addition of a quenching solvent (e.g., ice-cold acetonitrile).

-

Analysis: The concentration of the remaining this compound at each time point was determined by LC-MS/MS.

-

Data Analysis: The half-life (T1/2) of the compound was calculated from the rate of its disappearance over time.

Caco-2 Permeability Assay

Objective: To evaluate the intestinal permeability and potential for active efflux of this compound.

Methodology:

-

Cell Model: Caco-2 cells, a human colon adenocarcinoma cell line that differentiates into a monolayer with characteristics of intestinal enterocytes, were cultured on semi-permeable filter supports.

-

Transport Study: The transport of this compound was measured in both directions across the Caco-2 cell monolayer: from the apical (A) to the basolateral (B) side (simulating absorption) and from the basolateral to the apical side (simulating efflux).

-

Sample Analysis: The concentration of this compound in the donor and receiver compartments was quantified by LC-MS/MS.

-

Permeability Calculation: The apparent permeability coefficient (Papp) was calculated for both directions.

-

Efflux Ratio: The efflux ratio was determined by dividing the Papp (B to A) by the Papp (A to B). An efflux ratio greater than 2 is indicative of active efflux.

Cytochrome P450 (CYP) Inhibition Assay

Objective: To assess the potential of this compound to inhibit major CYP450 enzymes.

Methodology:

-

Enzyme Source: Recombinant human CYP450 enzymes (CYP1A2, 2C8, 2C9, 2C19, 2D6, and 3A4) were used.

-

Incubation: this compound was co-incubated with each CYP isoform and a specific probe substrate for that enzyme.

-

Metabolite Quantification: The formation of the metabolite of the probe substrate was measured by LC-MS/MS.

-

IC50 Determination: The concentration of this compound that caused 50% inhibition of the enzyme activity (IC50) was determined by measuring the reduction in metabolite formation at various concentrations of the inhibitor.

Mandatory Visualization

TGF-β Signaling Pathway

This compound is a selective inhibitor of the TGF-βR1 kinase. The canonical TGF-β signaling pathway is initiated by the binding of a TGF-β ligand to the TGF-β type II receptor (TGFβRII), which then recruits and phosphorylates the TGF-β type I receptor (TGFβRI). This phosphorylation activates the kinase activity of TGFβRI, leading to the phosphorylation of downstream signaling molecules, SMAD2 and SMAD3. The phosphorylated SMADs then form a complex with SMAD4, which translocates to the nucleus to regulate the transcription of target genes. This compound inhibits the kinase activity of TGFβRI, thereby blocking the phosphorylation of SMAD2/3 and subsequent downstream signaling.

Caption: TGF-β signaling pathway and the mechanism of action of this compound.

Experimental Workflow for In Vivo Pharmacokinetic Study

The following diagram illustrates the typical workflow for conducting an in vivo pharmacokinetic study to evaluate a compound like this compound.

Caption: Workflow for an in vivo pharmacokinetic study.

References

- 1. Discovery of this compound, a Potent, Selective, and Orally Bioavailable TGFβR1 Inhibitor as an Immuno-oncology Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of this compound, a Potent, Selective, and Orally Bioavailable TGFβR1 Inhibitor as an Immuno-oncology Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

The Impact of BMS-986260 on Cytokine Signaling in Cancer: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-986260 is a potent and selective small-molecule inhibitor of the Transforming Growth Factor-beta Receptor I (TGFβR1) kinase.[1][2] Overexpression of the cytokine TGF-β in the tumor microenvironment (TME) is a significant factor in tumor immune evasion and has been linked to poor responses to immunotherapy, such as PD-1/PD-L1 blockade.[3] TGF-β promotes an immunosuppressive TME by inducing the differentiation of regulatory T cells (Tregs), inhibiting the function of cytotoxic T lymphocytes (CTLs) and Natural Killer (NK) cells, and promoting the exclusion of T cells from the tumor.[3][4][5] this compound, by targeting TGFβR1, aims to counteract these immunosuppressive effects and enhance anti-tumor immunity, particularly in combination with checkpoint inhibitors.[3] This technical guide provides an in-depth overview of the core mechanism of action of this compound, its impact on cytokine signaling, and the experimental methodologies used to characterize its activity.

Core Mechanism of Action: Inhibition of TGF-β Signaling

The primary mechanism of action of this compound is the inhibition of the TGF-β signaling pathway. TGF-β ligands bind to the TGF-β receptor II (TGFβR2), which then recruits and phosphorylates TGFβR1.[3] This phosphorylation activates the TGFβR1 kinase, which in turn phosphorylates the downstream signaling molecules Smad2 and Smad3.[3] Phosphorylated Smad2 and Smad3 (pSmad2/3) then form a complex with Smad4 and translocate to the nucleus, where they act as transcription factors to regulate the expression of genes involved in immunosuppression.[3] this compound selectively binds to the kinase domain of TGFβR1, preventing the phosphorylation of Smad2 and Smad3 and thereby blocking the downstream signaling cascade.[3]

References

- 1. escholarship.org [escholarship.org]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of this compound, a Potent, Selective, and Orally Bioavailable TGFβR1 Inhibitor as an Immuno-oncology Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibiting TGF-beta signaling preserves the function of highly activated, in vitro expanded natural killer cells in AML and colon cancer models | PLOS One [journals.plos.org]

- 5. Transforming Growth Factor-β Signaling Pathway in Colorectal Cancer and Its Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: BMS-986260 In Vitro Assay in Mink Lung Epithelial Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-986260 is a potent, selective, and orally bioavailable inhibitor of the Transforming Growth Factor-beta Receptor 1 (TGFβR1), also known as Activin Receptor-Like Kinase 5 (ALK5).[1][2][3][4] It demonstrates high selectivity for TGFβR1 over its isozyme TGFβR2 and a broad panel of other kinases.[1][2] The mechanism of action involves the inhibition of the TGF-β signaling pathway, which plays a crucial role in cellular processes such as proliferation, differentiation, and immune regulation. Dysregulation of this pathway is implicated in various pathologies, including cancer. This document provides a detailed protocol for an in vitro assay to characterize the activity of this compound using the Mv 1 Lu mink lung epithelial cell line (referred to as MINK cells in some literature), a well-established model for studying TGF-β signaling.[2][3][4] The primary endpoint of this assay is the inhibition of TGF-β-induced phosphorylation and subsequent nuclear translocation of SMAD2/3 proteins.[1][2]

Quantitative Data Summary

The following table summarizes the in vitro potency of this compound in various assays as reported in the literature.

| Assay Description | Cell Line / System | Parameter | Value | Reference |

| TGFβR1 Inhibition (Biochemical Assay) | Human | IC50 | 1.6 nM | [1] |

| TGFβR1 Inhibition (Biochemical Assay) | Human | Kiapp | 0.8 nM | [2] |

| TGFβR1 Inhibition (Biochemical Assay) | Mouse | Kiapp | 1.4 nM | [2] |

| Inhibition of pSMAD2/3 Nuclear Translocation | Mv 1 Lu (Mink Lung Epithelial) | IC50 | 350 nM | [1][2] |

| Inhibition of pSMAD2/3 Nuclear Translocation | Normal Human Lung Fibroblasts (NHLF) | IC50 | 190 nM | [1][2] |

| Inhibition of TGF-β mediated Treg induction | Primary Human T-cells | IC50 | 230 nM | [2] |

Signaling Pathway

The diagram below illustrates the canonical TGF-β signaling pathway and the point of inhibition by this compound. TGF-β binding to the TGFβR2 receptor induces the recruitment and phosphorylation of the TGFβR1 receptor. Activated TGFβR1 then phosphorylates downstream effector proteins SMAD2 and SMAD3. These phosphorylated SMADs form a complex with SMAD4, which then translocates to the nucleus to regulate the transcription of target genes. This compound selectively inhibits the kinase activity of TGFβR1, thereby blocking the entire downstream signaling cascade.

Caption: TGF-β signaling pathway and inhibition by this compound.

Experimental Protocols

Assay Principle

This protocol describes an immunofluorescence-based assay to quantify the inhibition of TGF-β-induced nuclear translocation of phosphorylated SMAD2/3 (pSMAD2/3) in Mv 1 Lu mink lung epithelial cells. Cells are pre-treated with varying concentrations of this compound, followed by stimulation with TGF-β1 to induce SMAD2/3 phosphorylation and nuclear import. The subcellular localization of pSMAD2/3 is then visualized by immunocytochemistry and quantified using high-content imaging analysis.

Materials and Reagents

-

Cell Line: Mv 1 Lu (mink lung epithelial cells, e.g., ATCC CCL-64)

-

Compound: this compound

-

Reagents:

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Recombinant Human TGF-β1

-

Phosphate Buffered Saline (PBS)

-

Formaldehyde (or Paraformaldehyde), 4% in PBS

-

Triton X-100, 0.25% in PBS

-

Bovine Serum Albumin (BSA), 1% in PBS

-

Primary Antibody: Anti-phospho-SMAD2 (Ser465/467)/SMAD3 (Ser423/425) antibody (e.g., from Cell Signaling Technology)

-

Secondary Antibody: Alexa Fluor 488-conjugated (or similar) secondary antibody

-

Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole)

-

-

Equipment:

-

96-well black, clear-bottom imaging plates

-

Humidified CO₂ incubator (37°C, 5% CO₂)

-

High-content imaging system

-

Standard cell culture equipment

-

Experimental Workflow

The following diagram outlines the major steps of the pSMAD2/3 nuclear translocation assay.

Caption: Workflow for the pSMAD2/3 nuclear translocation assay.

Step-by-Step Procedure

-

Cell Seeding:

-

Culture Mv 1 Lu cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Trypsinize and seed the cells into a 96-well black, clear-bottom imaging plate at a density that will result in a 70-80% confluent monolayer after 24 hours.

-

Incubate at 37°C, 5% CO₂ for 24 hours.

-

-

Serum Starvation:

-

Gently aspirate the culture medium.

-

Wash the cells once with serum-free DMEM.

-

Add DMEM containing low serum (e.g., 0.5% FBS) to each well.

-

Incubate for 4-6 hours to reduce basal signaling.

-

-

Compound Treatment:

-

Prepare a serial dilution of this compound in low-serum DMEM. Include a vehicle control (e.g., 0.1% DMSO).

-

Aspirate the starvation medium and add the compound dilutions to the respective wells.

-

Incubate for 1 hour at 37°C.

-

-

TGF-β Stimulation:

-

Prepare a stock of TGF-β1 in low-serum DMEM at a concentration that is 2x the final desired concentration (e.g., 2 ng/mL for a 1 ng/mL final concentration).

-

Add an equal volume of the TGF-β1 solution to each well (except for the unstimulated control wells, to which only medium is added).

-

Incubate for 30-60 minutes at 37°C.

-

-

Fixation and Permeabilization:

-

Aspirate the medium and gently wash the cells twice with ice-cold PBS.

-

Fix the cells by adding 4% formaldehyde in PBS and incubating for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells by adding 0.25% Triton X-100 in PBS and incubating for 10 minutes.

-

Wash the cells three times with PBS.

-

-

Immunostaining:

-

Block non-specific binding by adding 1% BSA in PBS and incubating for 1 hour at room temperature.

-

Dilute the anti-pSMAD2/3 primary antibody in 1% BSA/PBS according to the manufacturer's recommendation.

-

Aspirate the blocking solution and add the diluted primary antibody. Incubate overnight at 4°C or for 1-2 hours at room temperature.

-

Wash the cells three times with PBS.

-

Dilute the fluorescently-conjugated secondary antibody and DAPI in 1% BSA/PBS.

-

Aspirate the wash buffer and add the secondary antibody/DAPI solution. Incubate for 1 hour at room temperature, protected from light.

-

Wash the cells three times with PBS. Leave the final wash in the wells for imaging.

-

-

Imaging and Data Analysis:

-

Acquire images using a high-content imaging system. Capture at least two channels: DAPI for the nucleus and the fluorophore for pSMAD2/3 (e.g., Alexa Fluor 488).

-

Use the imaging software to define the nuclear and cytoplasmic compartments based on the DAPI stain.

-

Quantify the mean fluorescence intensity of pSMAD2/3 in both the nuclear and cytoplasmic compartments for each cell.

-

Calculate the ratio of nuclear to cytoplasmic fluorescence intensity for each cell as a measure of translocation.

-

Plot the average nuclear/cytoplasmic ratio against the log concentration of this compound.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of this compound required to inhibit 50% of the TGF-β-induced pSMAD2/3 nuclear translocation.

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Discovery of this compound, a Potent, Selective, and Orally Bioavailable TGFβR1 Inhibitor as an Immuno-oncology Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | TGFβR1 inhibitor | Probechem Biochemicals [probechem.com]

- 4. caymanchem.com [caymanchem.com]

Application Notes and Protocols: In Vivo Dosing and Administration of BMS-986260 in MC38 Tumor Models

These application notes provide detailed protocols for the in vivo administration of BMS-986260, a potent and selective TGF-β receptor 1 (TGF-βR1) kinase inhibitor, in the MC38 syngeneic tumor model. This guide is intended for researchers, scientists, and drug development professionals working in immuno-oncology.

Mechanism of Action of this compound

This compound is an orally bioavailable small molecule that selectively inhibits the kinase activity of TGF-βR1.[1][2][3][4][5][6][7][8][9][10] The transforming growth factor-beta (TGF-β) signaling pathway is often dysregulated in cancer, contributing to an immunosuppressive tumor microenvironment.[11] By inhibiting TGF-βR1, this compound blocks the phosphorylation of downstream mediators SMAD2 and SMAD3, thereby disrupting the signaling cascade that promotes tumor growth, metastasis, and immune evasion.[2][3][11][12] This inhibition can enhance anti-tumor immunity, particularly in combination with immune checkpoint inhibitors like anti-PD-1 antibodies.[2][4]

Below is a diagram illustrating the TGF-β signaling pathway and the point of intervention for this compound.

Caption: TGF-β signaling pathway and this compound mechanism of action.

In Vivo Dosing Regimens

This compound has been evaluated in the MC38 model using both daily and intermittent dosing schedules, both as a monotherapy and in combination with an anti-PD-1 antibody.

Table 1: this compound Monotherapy and Combination Therapy Dosing

| Compound | Dose | Administration Route | Dosing Schedule | Reference |

| This compound (Monotherapy) | 3.75, 7.5, or 15 mg/kg | Oral (PO) | Daily for 28 days | [2] |

| This compound (Combination) | 3.75, 7.5, or 15 mg/kg | Oral (PO) | Daily for 28 days | [2] |

| This compound (Combination) | 3.75 mg/kg | Oral (PO) | 3 days on, 4 days off for 28 days | [2][4] |

| Anti-PD-1 Antibody | 10 mg/kg | Intraperitoneal (IP) | Every 4 days for 3 doses | [2] |

Experimental Protocols

MC38 Tumor Model Establishment

This protocol describes the subcutaneous implantation of MC38 cells in C57BL/6 mice.

Materials:

-

MC38 colon adenocarcinoma cell line

-

Complete growth medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

-

Phosphate-buffered saline (PBS), sterile

-

Trypsin-EDTA

-

Hemocytometer or automated cell counter

-

6-8 week old female C57BL/6 mice

-

1 mL syringes with 27-30 gauge needles

-

Calipers

Procedure:

-

Culture MC38 cells in a T75 flask until they reach 70-80% confluency.

-

Aspirate the culture medium and wash the cells with sterile PBS.

-

Add trypsin-EDTA to detach the cells and incubate at 37°C for 2-3 minutes.

-

Neutralize the trypsin with complete growth medium and transfer the cell suspension to a conical tube.

-

Centrifuge the cells, discard the supernatant, and resuspend the cell pellet in cold, sterile PBS.

-

Count the cells and assess viability (should be >95%).

-

Adjust the cell concentration to 1 x 107 cells/mL in sterile PBS.

-

Subcutaneously inject 0.1 mL of the cell suspension (1 x 106 cells) into the right flank of each C57BL/6 mouse.[2]

-

Monitor the mice for tumor growth. Tumors should be palpable within 5-7 days.

-

Begin treatment when tumors reach an average volume of approximately 100 mm³.[2] Tumor volume can be calculated using the formula: (Length x Width²) / 2.

This compound Formulation and Administration (Oral Gavage)

Materials:

-

This compound powder

-

Appropriate vehicle (e.g., 0.5% methylcellulose in sterile water, or a solution of 70% 25 mM acetate buffer pH 4.0, 5% ethanol, and 25% PEG 400).[2] The exact vehicle may require optimization.

-

Oral gavage needles (18-20 gauge, with a ball tip)

-

1 mL syringes

Procedure:

-

Calculate the required amount of this compound based on the mean body weight of the mice and the desired dose.

-

Prepare the dosing solution by suspending or dissolving the this compound powder in the chosen vehicle. Ensure the solution is homogenous.

-

Accurately draw up the calculated volume of the dosing solution into a 1 mL syringe attached to an oral gavage needle. The dosing volume should be kept consistent, typically 100-200 µL for a mouse.

-

Gently restrain the mouse and insert the gavage needle into the esophagus.

-

Slowly administer the solution.

-

Return the mouse to its cage and monitor for any adverse reactions.

Anti-PD-1 Antibody Administration (Intraperitoneal Injection)

Materials:

-

Anti-mouse PD-1 antibody (Clone: RMP1-14 is commonly used)[5][12][13][14][15]

-

Sterile PBS or other appropriate diluent[5]

-

1 mL syringes with 25-27 gauge needles

Procedure:

-

Dilute the anti-PD-1 antibody to the desired concentration (e.g., 1 mg/mL for a 10 mg/kg dose in a 20g mouse, administered as 200 µL).

-

Gently restrain the mouse, exposing the abdomen.

-

Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline.

-

Inject the antibody solution intraperitoneally.

-

Return the mouse to its cage and monitor.

Experimental Workflow

The following diagram outlines the general workflow for an in vivo efficacy study of this compound in the MC38 tumor model, both as a monotherapy and in combination with an anti-PD-1 antibody.

Caption: In vivo experimental workflow for this compound studies.

Data Presentation

The following tables summarize the dosing information for this compound and the anti-PD-1 antibody used in combination studies in the MC38 tumor model.

Table 2: this compound Dosing Summary

| Dosing Regimen | Dose (mg/kg) | Administration Route | Frequency | Duration |

| Daily | 3.75 | Oral (PO) | Once daily | 28 days |

| Daily | 7.5 | Oral (PO) | Once daily | 28 days |

| Daily | 15 | Oral (PO) | Once daily | 28 days |

| Intermittent | 3.75 | Oral (PO) | 3 days on, 4 days off | 28 days |

Table 3: Anti-PD-1 Antibody Dosing Summary

| Antibody Clone | Dose (mg/kg) | Administration Route | Frequency | Number of Doses |

| RMP1-14 (or similar) | 10 | Intraperitoneal (IP) | Every 4 days | 3 |

References

- 1. ouv.vt.edu [ouv.vt.edu]

- 2. research.sdsu.edu [research.sdsu.edu]

- 3. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 4. instechlabs.com [instechlabs.com]

- 5. ichor.bio [ichor.bio]

- 6. drughunter.com [drughunter.com]

- 7. axonmedchem.com [axonmedchem.com]

- 8. medkoo.com [medkoo.com]

- 9. This compound | TGFβR1 inhibitor | Probechem Biochemicals [probechem.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]

- 12. researchgate.net [researchgate.net]

- 13. mimabs.org [mimabs.org]

- 14. InVivoMAb anti-mouse PD-1 (CD279, Clone: RMP1-14) | Bio X Cell [bioxcell.com]

- 15. PD-1 mAb (RMP1-14), InVivoPure+ - InVivo Biotech Services [invivo.de]

Application Notes and Protocols for BMS-986260 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-986260 is a highly potent and selective small molecule inhibitor of the Transforming Growth Factor-beta Receptor 1 (TGF-βR1), also known as Activin Receptor-Like Kinase 5 (ALK5).[1][2] It demonstrates significant potential in immuno-oncology research by blocking the immunosuppressive effects of the TGF-β signaling pathway.[3][4] These application notes provide detailed protocols for the dissolution and use of this compound in cell culture experiments, ensuring reproducible and reliable results.

Mechanism of Action

This compound selectively inhibits the kinase activity of TGF-βR1.[5] In the canonical TGF-β signaling pathway, the binding of TGF-β ligand to the TGF-β Receptor 2 (TGF-βR2) leads to the recruitment and phosphorylation of TGF-βR1. Activated TGF-βR1 then phosphorylates the receptor-regulated SMADs (R-SMADs), primarily SMAD2 and SMAD3. These phosphorylated R-SMADs form a complex with SMAD4, which then translocates to the nucleus to regulate the transcription of target genes involved in immunosuppression, cell growth, and differentiation.[3] this compound blocks the phosphorylation of SMAD2 and SMAD3, thereby inhibiting the entire downstream signaling cascade.[3][5]

Figure 1: Simplified signaling pathway of TGF-β and the inhibitory action of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound based on published literature.

| Parameter | Value | Cell Lines / Conditions | Reference |

| Molecular Weight | 382.78 g/mol | - | [6] |

| TGF-βR1 (ALK5) IC₅₀ | 1.6 nM | Biochemical Assay | [2][5] |

| pSMAD2/3 Nuclear Translocation IC₅₀ | 190 nM | NHLF cells | [3][5] |

| 350 nM | MINK cells | [3][5] | |

| FOXP3 Expression IC₅₀ | 230 nM | Regulatory T cells (Tregs) | [3][5] |

Experimental Protocols

Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).

Materials:

-

This compound powder

-

Anhydrous/Sterile Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or cryovials

-

Vortex mixer

-

Calibrated pipette

Procedure:

-

Calculate the required amount of DMSO: To prepare a 10 mM stock solution, use the following formula: Volume of DMSO (μL) = (Mass of this compound (mg) / 382.78 g/mol ) * 100,000 For example, for 1 mg of this compound, you will need approximately 261.25 μL of DMSO.[5]

-

Dissolution:

-

Aseptically add the calculated volume of sterile DMSO to the vial containing the this compound powder.

-

Vortex the solution thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.[5]

-

-

Aliquoting and Storage:

-

Aliquot the stock solution into smaller, single-use volumes in sterile cryovials to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C for long-term storage (months to years) or at 4°C for short-term storage (days to weeks).[6] Published stability data suggests the solid compound is stable for at least 4 years.[1]

-

Figure 2: Workflow for preparing this compound stock solution.

Dilution of this compound for Cell Culture Experiments

This protocol outlines the serial dilution of the 10 mM stock solution to achieve the desired final working concentration in the cell culture medium.

Materials:

-

10 mM this compound stock solution in DMSO

-

Sterile complete cell culture medium appropriate for your cell line

-

Sterile microcentrifuge tubes

-

Calibrated pipettes

Procedure:

-

Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

-

Prepare Intermediate Dilutions: Perform serial dilutions of the stock solution in sterile complete cell culture medium to create intermediate stocks. It is recommended to perform at least a 1:100 dilution in the first step to minimize the volume of stock solution added directly to a large volume of media.

-

Prepare Final Working Concentration:

-

Calculate the volume of the intermediate stock solution needed to achieve the desired final concentration in your cell culture plate.

-

Crucially, ensure the final concentration of DMSO in the cell culture medium does not exceed 0.1% (v/v) to avoid solvent-induced cellular artifacts. A vehicle control (medium with the same final concentration of DMSO) should always be included in your experiments.

-

For example, to achieve a final concentration of 200 nM in 2 mL of cell culture medium:

-

Prepare a 20 µM intermediate solution (a 1:500 dilution of the 10 mM stock).

-

Add 20 µL of the 20 µM intermediate solution to 1980 µL of cell culture medium. This results in a final DMSO concentration of 0.1%.

-

-

-

Treatment of Cells:

-

Aspirate the old medium from your cultured cells.

-

Add the freshly prepared medium containing the desired concentration of this compound (and the vehicle control medium to the control wells).

-

Incubate the cells for the desired experimental duration.

-

Figure 3: Workflow for diluting this compound for cell culture experiments.

Safety and Handling

This compound is intended for research use only. Standard laboratory safety precautions should be followed. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling the compound and its solutions. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).

References

- 1. caymanchem.com [caymanchem.com]

- 2. axonmedchem.com [axonmedchem.com]

- 3. Discovery of this compound, a Potent, Selective, and Orally Bioavailable TGFβR1 Inhibitor as an Immuno-oncology Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of this compound, a Potent, Selective, and Orally Bioavailable TGFβR1 Inhibitor as an Immuno-oncology Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medkoo.com [medkoo.com]

Application Notes: Detection of pSMAD2/3 Inhibition by BMS-986260 via Western Blot

These application notes provide a comprehensive protocol for academic researchers, scientists, and drug development professionals to monitor the inhibition of Transforming Growth Factor-beta (TGF-β) signaling by BMS-986260. The focus is on the detection of phosphorylated SMAD2 and SMAD3 (pSMAD2/3) levels using Western blot analysis.

Introduction to the TGF-β/SMAD Pathway and this compound

The TGF-β signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and immune response.[1][2][3] Signal transduction is initiated when a TGF-β ligand binds to the TGF-β type II receptor (TGFβR2), which then recruits and phosphorylates the type I receptor (TGFβR1), also known as activin receptor-like kinase 5 (ALK5).[4] The activated TGFβR1 kinase subsequently phosphorylates the receptor-regulated SMADs (R-SMADs), specifically SMAD2 and SMAD3, at their C-terminal SSXS motifs.[1][4]

Once phosphorylated, SMAD2/3 form a heteromeric complex with the common-mediator SMAD (co-SMAD), SMAD4.[4][5] This complex translocates into the nucleus, where it acts as a transcription factor, regulating the expression of target genes.[2][4][5] The phosphorylation of SMAD2/3 is therefore a pivotal event indicating the activation of the canonical TGF-β pathway.

This compound is a potent, selective, and orally bioavailable small molecule inhibitor of TGFβR1.[4][6][7] By targeting the kinase activity of TGFβR1, this compound effectively prevents the phosphorylation of SMAD2 and SMAD3, thereby blocking downstream signaling.[4][6] This makes the quantification of pSMAD2/3 levels a direct and reliable method for assessing the pharmacological activity of this compound.

Signaling Pathway Overview

The following diagram illustrates the canonical TGF-β/SMAD signaling cascade and the mechanism of inhibition by this compound.

Quantitative Data Summary

This compound demonstrates potent inhibition of TGFβR1 kinase activity and subsequent SMAD2/3 phosphorylation across various cell lines and in vivo models. The efficacy of inhibition is concentration-dependent.

| Parameter | Value | Species/System | Reference |

| TGFβR1 IC₅₀ | 1.6 nM | Biochemical Assay | [6] |

| TGFβR1 Kᵢₐₚₚ | 0.8 nM | Human | [4] |

| TGFβR1 Kᵢₐₚₚ | 1.4 nM | Mouse | [4] |

| pSMAD2/3 Translocation IC₅₀ | 350 nM | MINK (Mv1Lu) Cells | [4][6][8] |

| pSMAD2/3 Translocation IC₅₀ | 190 nM | NHLF Cells | [4][6] |

| In Vivo Efficacy (with anti-PD-1) | 3.75, 7.5, 15 mg/kg | MC38 Murine Colon Cancer Model | [4][9] |

Detailed Experimental Protocol: Western Blot for pSMAD2/3

This protocol outlines the steps for treating cells with this compound, preparing lysates, and performing a Western blot to detect pSMAD2/3.

I. Materials and Reagents

-

Cell Lines: HT1080, HeLa, NIH/3T3, or other TGF-β responsive cell lines.[10]

-

Reagents:

-

This compound (dissolved in DMSO)

-

Recombinant Human TGF-β1 or TGF-β3[10]

-

Cell Lysis Buffer (e.g., RIPA buffer)

-

Protease Inhibitor Cocktail

-

Phosphatase Inhibitor Cocktail: Critical for preserving phosphorylation. Must contain serine/threonine phosphatase inhibitors like sodium pyrophosphate and beta-glycerophosphate.[10][11]

-

Protein Assay Kit (BCA or RC DC assay recommended, as they are compatible with detergents)[10]

-

Laemmli Sample Buffer (2x)

-

Tris-Buffered Saline with Tween-20 (TBST)

-

Blocking Buffer: 5% Bovine Serum Albumin (BSA) in TBST. Note: Avoid using milk as it contains phosphoproteins (casein) that can cause high background.[11]

-

Chemiluminescent Substrate (ECL)

-

-

Antibodies:

II. Cell Culture and Treatment

-

Cell Seeding: Plate cells to achieve 80-90% confluency at the time of the experiment.

-

Serum Starvation: Once cells are ~70% confluent, wash once with PBS and replace the growth medium with serum-free media. Incubate for 18-22 hours. This step reduces basal levels of SMAD phosphorylation.[10]

-

Inhibitor Pre-treatment: Pre-treat cells with the desired concentrations of this compound (or vehicle control, e.g., 0.1% DMSO) for 1-2 hours.

-

TGF-β Stimulation: Add TGF-β ligand (e.g., 5-10 ng/mL) to the appropriate wells. The "unstimulated" control wells should receive a vehicle. Incubate for 30-60 minutes.[10]

-

Example Treatment Groups:

-

Vehicle Control (DMSO)

-

TGF-β alone

-

TGF-β + Low concentration this compound

-

TGF-β + High concentration this compound

-

-

III. Lysate Preparation and Protein Quantification

-

Cell Lysis: Place the culture dish on ice. Aspirate the medium and wash cells twice with ice-cold PBS.

-

Add ice-cold Lysis Buffer supplemented with fresh protease and phosphatase inhibitors.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Sonication: Sonicate the lysate (e.g., 3 pulses of 15 seconds each) on ice. This is crucial for efficiently extracting nuclear proteins like phosphorylated SMADs.[10]

-

Centrifugation: Centrifuge the lysate at ~14,000 x g for 15-20 minutes at 4°C to pellet cell debris.

-

Quantification: Transfer the supernatant to a new tube. Determine the protein concentration using a BCA or RC DC protein assay.

-

Sample Preparation: Mix the desired amount of protein (typically 20-40 µg per lane) with an equal volume of 2x Laemmli buffer. Heat the samples at 95°C for 5 minutes.

IV. SDS-PAGE and Western Blotting

-

Electrophoresis: Load the prepared samples onto an SDS-polyacrylamide gel (e.g., 10%) and run until the dye front reaches the bottom.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.[11]

-

Primary Antibody Incubation: Dilute the primary anti-pSMAD2/3 antibody in 5% BSA/TBST according to the manufacturer's recommendation. Incubate the membrane overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature.

-

Final Washes: Repeat the washing step (three times for 10 minutes each with TBST).

V. Detection and Analysis

-

Signal Development: Incubate the membrane with a chemiluminescent substrate (ECL) according to the manufacturer's instructions (typically 1-5 minutes).[12]

-

Imaging: Capture the chemiluminescent signal using a digital imager or X-ray film.

-

Stripping and Re-probing: To normalize the data, the membrane can be stripped of the pSMAD2/3 antibodies and re-probed for total SMAD2/3 and a loading control (e.g., β-Actin).

-

Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ). Calculate the ratio of pSMAD2/3 to total SMAD2/3 (or the loading control) to determine the relative change in phosphorylation.

Experimental Workflow Diagram

The diagram below provides a visual summary of the Western blot protocol.

References

- 1. Phospho-SMAD2 (Ser465/467)/SMAD3 (Ser423/425) (D27F4) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. The phosphorylation of the Smad2/3 linker region by nemo-like kinase regulates TGF-β signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of this compound, a Potent, Selective, and Orally Bioavailable TGFβR1 Inhibitor as an Immuno-oncology Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Reactome | Phosphorylated SMAD2 and SMAD3 form a complex with SMAD4 [reactome.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Discovery of this compound, a Potent, Selective, and Orally Bioavailable TGFβR1 Inhibitor as an Immuno-oncology Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. caymanchem.com [caymanchem.com]

- 9. researchgate.net [researchgate.net]

- 10. How should I prepare my samples to detect phospho-Smad2/3? | Cell Signaling Technology [cellsignal.com]

- 11. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]

- 12. Western Blotting Protocols | Life Science Research | Merck [merckmillipore.com]

Application Notes: Flow Cytometry Analysis of Immune Cells Following BMS-986260 Therapy

For Researchers, Scientists, and Drug Development Professionals

Introduction and Rationale

BMS-986260 is a potent and selective small molecule inhibitor of the Transforming Growth Factor-beta receptor 1 (TGF-βR1) kinase.[1][2][3] The TGF-β signaling pathway is a critical regulator of immune responses and is often exploited by tumors to create an immunosuppressive microenvironment.[4][5][6] TGF-β suppresses the function of various immune cells, including CD8+ T cells and Natural Killer (NK) cells, while promoting the differentiation of regulatory T cells (Tregs), which further dampen anti-tumor immunity.[5][6][7]

By inhibiting TGF-βR1, this compound blocks the phosphorylation of downstream mediators SMAD2 and SMAD3, thereby preventing their nuclear translocation and modulation of gene transcription.[1][5] This mechanism is intended to reverse TGF-β-mediated immunosuppression and enhance the efficacy of anti-tumor immune responses, particularly in combination with checkpoint inhibitors.[5][8]

Flow cytometry is an essential tool for characterizing the pharmacodynamic effects of this compound on the immune system.[9] It allows for high-throughput, multi-parametric analysis of individual cells, enabling precise quantification of immune cell subsets, assessment of cellular activation states, and direct measurement of target engagement within complex biological samples like peripheral blood or tumor tissue.[9]

Key Biomarkers and Cellular Populations for Analysis

The primary objective of flow cytometry analysis in the context of this compound therapy is to monitor the reversal of TGF-β-induced immunosuppression. Key cell populations and markers include:

-

T-Cell Subsets:

-

Cytotoxic T-Lymphocytes (CTLs): (CD3+CD8+) Analysis of frequency, activation (e.g., CD69, HLA-DR), and proliferation (e.g., Ki-67). An increase in activated CTLs is an expected outcome.

-

Helper T-Cells: (CD3+CD4+)

-

Regulatory T-Cells (Tregs): (CD3+CD4+CD25+FOXP3+) A reduction in the frequency or suppressive function of Tregs is a desired pharmacodynamic effect.[1]

-

-

Natural Killer (NK) Cells: (CD3-CD56+) TGF-β is known to suppress NK cell activity; therefore, monitoring changes in their frequency and activation status (e.g., NKG2D expression) is crucial.[7]

-

Target Engagement:

Data Presentation

Quantitative flow cytometry data should be presented in a clear, tabular format to facilitate interpretation and comparison across time points and dosing cohorts.

Table 1: Example Flow Cytometry Panel for Immune Monitoring

| Marker | Fluorochrome | Target Cell Population / Function |

|---|---|---|

| CD45 | BUV395 | All Leukocytes (Pan-Leukocyte Marker) |

| CD3 | BUV496 | T-Cells |

| CD4 | APC-R700 | Helper T-Cells |

| CD8 | PE-Cy7 | Cytotoxic T-Cells |

| CD25 | PE | Treg Marker (Activation) |

| CD56 | BV786 | NK Cells |

| FOXP3 | Alexa Fluor 647 | Tregs (Lineage Defining Transcription Factor) |

| Ki-67 | FITC | Proliferating Cells |

| pSMAD2/3 | PerCP-Cy5.5 | TGF-β Pathway Activation |

| Viability Dye | BV510 | Live/Dead Discrimination |

Table 2: Example Summary of Pharmacodynamic Effects on T-Cell Subsets

| Patient ID | Treatment Arm | Time Point | % CD8+ of CD3+ T-Cells | % Treg of CD4+ T-Cells | pSMAD2/3 MFI (in CD8+ T-Cells) |

|---|---|---|---|---|---|

| P001 | This compound | Baseline | 25.4 | 5.1 | 1250 |

| P001 | This compound | Cycle 1 Day 15 | 32.8 | 3.9 | 150 |

| P002 | Placebo | Baseline | 26.1 | 4.9 | 1310 |

| P002 | Placebo | Cycle 1 Day 15 | 25.8 | 5.0 | 1280 |

Experimental Protocols

Protocol 1: Immunophenotyping of Peripheral Blood Mononuclear Cells (PBMCs)

-

PBMC Isolation: Isolate PBMCs from whole blood collected in heparinized tubes using Ficoll-Paque density gradient centrifugation within 4 hours of collection.

-

Cell Counting: Count the isolated PBMCs and assess viability using Trypan Blue exclusion. Adjust cell concentration to 5 x 10^6 cells/mL in staining buffer (PBS + 2% FBS + 1 mM EDTA).

-

Viability Staining: Aliquot 1 x 10^6 cells per tube. Stain with a fixable viability dye for 20 minutes at 4°C, protected from light, to exclude dead cells from analysis.

-

Surface Staining: Wash cells once with staining buffer. Add the cocktail of surface antibodies (e.g., CD3, CD4, CD8, CD25, CD56) and incubate for 30 minutes at 4°C in the dark.

-

Fixation and Permeabilization: Wash cells twice. For intracellular targets like FOXP3 and Ki-67, fix and permeabilize the cells using a commercial transcription factor staining buffer set according to the manufacturer's instructions.

-

Intracellular Staining: Add the intracellular antibody cocktail (e.g., anti-FOXP3, anti-Ki-67) to the permeabilized cells and incubate for 45 minutes at room temperature in the dark.

-

Final Wash and Acquisition: Wash cells twice with permeabilization buffer and once with staining buffer. Resuspend the final cell pellet in 200 µL of staining buffer for analysis. Acquire samples on a properly calibrated flow cytometer as soon as possible.

Protocol 2: Phospho-Flow Assay for pSMAD2/3 Target Engagement

-

PBMC Isolation and Rest: Isolate PBMCs as described above. Let the cells rest for 2 hours at 37°C in complete RPMI medium to allow for the return to a basal signaling state.

-

Drug Incubation (Optional): For in vitro experiments, pre-incubate cells with varying concentrations of this compound or a vehicle control for 1-2 hours. For clinical samples, this step is omitted.

-

Stimulation: Stimulate the cells with recombinant human TGF-β1 (e.g., 10 ng/mL) for 30 minutes at 37°C to induce SMAD2/3 phosphorylation. Include an unstimulated control.

-

Immediate Fixation: Stop the stimulation by immediately fixing the cells with a pre-warmed fixation buffer (e.g., 1.6% PFA) for 10 minutes at 37°C. This step is critical to preserve the phosphorylation state.

-

Permeabilization: Chill cells on ice and gently permeabilize by adding ice-cold 90% methanol. Incubate on ice for 30 minutes.

-

Staining: Wash the cells thoroughly to remove methanol. Stain with a cocktail of surface markers and the intracellular anti-pSMAD2/3 antibody for 60 minutes at room temperature.

-

Acquisition: Wash the cells and acquire them on a flow cytometer. Analyze the Median Fluorescence Intensity (MFI) of pSMAD2/3 within the desired immune cell gates.

Visualizations

Caption: this compound inhibits the TGF-β signaling pathway by targeting TGF-βR1 kinase activity.

Caption: Experimental workflow for flow cytometry analysis from sample to result.

Caption: Gating logic for identifying key T-cell subsets, including regulatory T-cells (Tregs).

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. axonmedchem.com [axonmedchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of this compound, a Potent, Selective, and Orally Bioavailable TGFβR1 Inhibitor as an Immuno-oncology Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 6. TGF-β and immune cells: an important regulatory axis in the tumor microenvironment and progression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Impairment of NKG2D-Mediated Tumor Immunity by TGF-β [frontiersin.org]

- 8. Discovery of this compound, a Potent, Selective, and Orally Bioavailable TGFβR1 Inhibitor as an Immuno-oncology Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. precisionformedicine.com [precisionformedicine.com]

- 10. Pharmacodynamics-based approach for efficacious human dose projection of this compound, a small molecule transforming growth factor beta receptor 1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

Application Notes and Protocols: Combining BMS-986260 with Anti-PD-1 Antibody in Syngeneic Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for evaluating the combination therapy of BMS-986260, a potent and selective TGF-β receptor 1 (TGFβR1) kinase inhibitor, with an anti-PD-1 antibody in syngeneic mouse models. Overexpression of TGF-β in the tumor microenvironment (TME) is a key mechanism of immune evasion and has been associated with poor response to PD-1/PD-L1 blockade.[1] By inhibiting TGFβR1, this compound can modulate the TME to be more favorable for an anti-tumor immune response, thereby synergizing with the action of anti-PD-1 antibodies. These protocols are intended to guide researchers in the design and execution of preclinical studies to assess the efficacy of this combination therapy.

Mechanism of Action

This compound is an orally bioavailable small molecule that selectively inhibits TGFβR1 kinase, a critical component of the TGF-β signaling pathway.[1][2][3] TGF-β signaling in the TME suppresses the function of various immune cells, including T cells and NK cells, and promotes the differentiation of regulatory T cells (Tregs).[4][5] By blocking this pathway, this compound can enhance the infiltration and cytotoxic activity of CD8+ T cells within the tumor.[1]

Anti-PD-1 antibodies are immune checkpoint inhibitors that disrupt the interaction between the PD-1 receptor on T cells and its ligand, PD-L1, which is often expressed on tumor cells. This interaction inhibits T cell activity. By blocking the PD-1/PD-L1 axis, these antibodies restore the ability of the immune system to recognize and attack cancer cells.

The combination of this compound and an anti-PD-1 antibody offers a dual approach to overcoming tumor-induced immunosuppression, targeting both the TGF-β-mediated and the PD-1/PD-L1-mediated mechanisms of immune escape.

Signaling Pathway

Caption: Combined inhibition of TGF-β and PD-1 pathways.

Experimental Protocols

Cell Culture and Animal Models

-

Cell Line: MC38 murine colon adenocarcinoma cell line is a commonly used and well-characterized model for syngeneic studies, known to be responsive to immune checkpoint blockade.[6][7]

-

Animals: Female C57BL/6 mice, 6-8 weeks old, are typically used as they are the syngeneic host for the MC38 cell line.[7] All animal procedures should be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.

Syngeneic Tumor Model Establishment

-

Cell Preparation: Culture MC38 cells in appropriate media (e.g., DMEM with 10% FBS). On the day of implantation, harvest cells during the logarithmic growth phase and resuspend in sterile, serum-free media or PBS at a concentration of 1 x 107 cells/mL.

-

Tumor Implantation: Subcutaneously inject 1 x 106 MC38 cells (in 0.1 mL) into the right flank of each C57BL/6 mouse.[8]

-

Tumor Monitoring:

-

Monitor tumor growth by measuring the length and width of the tumor with calipers 2-3 times per week.

-

Calculate tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2.[2][9][10]

-

Monitor animal body weight and overall health status regularly.

-

Randomize mice into treatment groups when tumors reach an average volume of 100-150 mm³.

-

Treatment Regimen

-

This compound Administration:

-

Anti-PD-1 Antibody Administration:

-

Administer a murine-specific anti-PD-1 antibody (or appropriate isotype control) via intraperitoneal (IP) injection.

-

A common and effective dosing schedule is 10 mg/kg administered every 4 days for a total of 3 doses.[1]

-

-

Treatment Groups:

-

Vehicle Control

-

This compound alone

-

Anti-PD-1 antibody alone

-

This compound and Anti-PD-1 antibody combination

-

Efficacy Evaluation

-

Primary Endpoint: Tumor growth inhibition (TGI) and complete response (CR) rate.

-